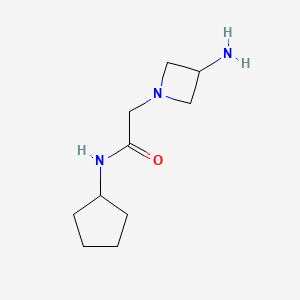

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide

Description

2-(3-Aminoazetidin-1-yl)-N-cyclopentylacetamide is a synthetic amide derivative characterized by a unique structural framework. The molecule comprises a 3-aminoazetidine ring (a four-membered saturated heterocycle with a primary amine group) linked via a methylene bridge to an acetamide group, which is further substituted with a cyclopentyl moiety.

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-8-5-13(6-8)7-10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULGBOOEXVMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide is a chemical compound characterized by its unique structure, featuring an azetidine ring and a cyclopentyl group. With the molecular formula and a molecular weight of 197.28 g/mol, this compound has garnered attention for its potential biological activities, particularly in the modulation of cell death pathways.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the amino group on the azetidine ring enhances its reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound may inhibit pathways associated with cell death, specifically through the modulation of receptor-interacting protein kinase 1 (RIP1) activity. This kinase plays a crucial role in necroptosis and apoptosis, suggesting that the compound could serve as a therapeutic agent in diseases where these pathways are dysregulated.

Potential Applications

The compound's ability to interact with proteins involved in cell death regulation opens avenues for its application in various therapeutic contexts, including:

- Cancer Treatment : By modulating apoptosis and necroptosis, it may help in targeting cancer cells.

- Neuroprotection : Potential use in conditions where cell death contributes to disease progression, such as neurodegenerative disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its mechanisms of action. Techniques such as molecular docking studies can provide insights into these interactions.

Comparative Analysis

To appreciate the unique aspects of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclopentylacetamide | Contains a cyclopentyl group but lacks the azetidine ring | Simpler structure; primarily used as a solvent |

| (3S)-1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one | Contains an azetidine ring but differs in side chains | Potentially different biological activities |

| 2-chloro-N-cyclopentylacetamide | Chlorinated version of N-cyclopentylacetamide | May exhibit different reactivity due to chlorine |

| N-(6-amino-1-butyl-2,4-dioxo-5-pyrimidinyl) | Contains a pyrimidine moiety instead of azetidine | Different mechanism of action due to structural differences |

This table illustrates how the unique combination of an azetidine ring with a cyclopentyl group in this compound may confer distinct biological properties not found in simpler or structurally different compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing differences in substituents, molecular properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparisons

Structural Variations and Functional Implications

- Azetidine vs. Thiazolidinone Rings: Unlike thioxothiazolidinone-based analogs (e.g., compounds), the 3-aminoazetidine ring in the target compound lacks a sulfur atom and carbonyl group, reducing electron-withdrawing effects but introducing a strained, compact structure. This may enhance membrane permeability compared to bulkier thiazolidinone derivatives .

- N-Substituent Effects : The cyclopentyl group in the target compound provides greater hydrophobicity than the N-butyl-N-methyl or N,N-diisopropyl groups in analogs (). This could improve binding to hydrophobic pockets in biological targets, as seen in , where the N-cyclopentylacetamide moiety stabilizes interactions via hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.